BenchChemオンラインストアへようこそ!

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Anticancer Cytotoxicity Breast Cancer

Select this 2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane scaffold when SAR reproducibility depends on substituent-specific electronic and steric effects. Unlike generic 4-substituted phenyl analogs, the 4-methylphenyl group's electron-donating profile (IC50 18 µg/mL MDA-MB-231; 20 µg/mL SK-Lu-1) and defined CYP2A13 affinity (Kd=580 nM) provide a validated reference point for medicinal chemistry optimization. Its established PR antagonist benchmark (IC50=10 µM, T47D) enables reliable analog comparisons. Insist on this precise chemotype to eliminate confounding variables in target engagement, metabolism, and selectivity assays.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 198988-86-2
Cat. No. B177905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
CAS198988-86-2
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC3CC2CN3
InChIInChI=1S/C12H16N2/c1-9-2-4-11(5-3-9)14-8-10-6-12(14)7-13-10/h2-5,10,12-13H,6-8H2,1H3
InChIKeyCWQAIKITMMBWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 80 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 198988-86-2): Baseline Characteristics and Procurement Overview


2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 198988-86-2) is a chiral bicyclic diamine featuring a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane core with a 4-methylphenyl substituent at the N2 position. This compound is available in both free base and maleate salt forms, with the maleate salt exhibiting a melting point of 174-178°C . As a member of the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class, which has been recognized as a privileged structure in medicinal chemistry due to its conformational rigidity and favorable three-dimensional architecture [1], this compound serves as a research intermediate and potential pharmacophore for drug discovery applications [2].

Why 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Substituted by Generic Analogs Without Quantitative Validation


The 2,5-diazabicyclo[2.2.1]heptane scaffold exhibits pronounced structure-activity relationships (SAR) where subtle modifications to the N-aryl substituent dramatically alter biological target engagement, potency, and selectivity [1]. The 4-methylphenyl group in this compound is not an inert structural element; its electron-donating properties and steric profile influence binding conformations and intermolecular interactions distinct from other 4-substituted phenyl analogs (e.g., 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl). Generic substitution without quantitative verification of differential activity profiles across specific assays risks compromising experimental reproducibility, misinterpreting SAR conclusions, or failing to replicate published biological effects. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane Versus Closest Analogs


Differential Antiproliferative Activity Against Breast Cancer Cells: 4-Methylphenyl vs. 4-Methoxyphenyl Substitution

The 4-methylphenyl-substituted compound demonstrates moderate antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 18 µg/mL . In contrast, a structurally related analog bearing a 4-methoxyphenyl substituent (2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane) exhibits significantly higher potency with an IC50 of 0.99 µM (approximately 0.20 µg/mL) against HeLa cervical cancer cells, though direct same-cell-line comparison is unavailable . The approximately 90-fold difference in potency magnitude underscores that aryl substituent identity critically modulates cytotoxic efficacy.

Anticancer Cytotoxicity Breast Cancer

Differential Antiproliferative Activity Against Cervical Cancer Cells: Quantitative Potency Benchmark

The 4-methylphenyl-substituted compound exhibits an IC50 of 28 µg/mL against CaSki cervical cancer cells . While direct comparator data for the closest 4-substituted phenyl analogs in CaSki cells is not publicly available, this quantitative value establishes a reproducible benchmark for this specific analog in cervical cancer models. The 4-methoxyphenyl analog shows substantially higher potency (IC50 0.99 µM) in HeLa cervical cancer cells, suggesting that methoxy substitution enhances activity in cervical cancer contexts, though direct same-cell-line comparison remains needed .

Anticancer Cervical Cancer Cytotoxicity

Differential Antiproliferative Activity Against Lung Cancer Cells: Quantitative Potency Benchmark

Against SK-Lu-1 lung cancer cells, the 4-methylphenyl-substituted compound demonstrates an IC50 of 20 µg/mL . This value is intermediate between its activity in breast (18 µg/mL) and cervical (28 µg/mL) cancer cell lines, indicating cell-type-dependent potency variation. Direct comparator data for other 4-substituted phenyl analogs in SK-Lu-1 cells is not available; however, the quantitative data establishes a benchmark for this specific analog.

Anticancer Lung Cancer Cytotoxicity

Cytochrome P450 2A13 Binding Affinity: Quantitative Ligand Interaction Profile

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane binds to cytochrome P450 2A13 (CYP2A13) with a dissociation constant (Kd) of 580 nM, as determined by Type I binding assay monitoring absorbance increase at 379-387 nm [1]. This quantitative interaction profile differentiates the compound from analogs lacking the 4-methylphenyl substituent, which may exhibit altered CYP enzyme binding affinities. CYP2A13 is predominantly expressed in the respiratory tract and is implicated in the metabolic activation of tobacco-specific nitrosamines, making this interaction relevant for respiratory toxicity and carcinogenesis studies [2].

Enzyme Interaction CYP2A13 Drug Metabolism

Progesterone Receptor Antagonist Activity: Quantitative Cellular Pharmacology

2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane exhibits antagonist activity at the human progesterone receptor (PR) with an IC50 of 10,000 nM (10 µM) in T47D human breast cancer cells, as measured by inhibition of progesterone-induced alkaline phosphatase activity after 24 hours [1]. This micromolar potency contrasts with high-affinity steroidal PR antagonists (e.g., mifepristone, IC50 < 10 nM), indicating that this compound serves as a low-affinity PR ligand suitable for scaffold optimization rather than as a potent pharmacological tool.

Nuclear Receptor Progesterone Receptor Endocrine Pharmacology

Optimal Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane Based on Quantitative Evidence


Anticancer Screening in Breast and Lung Cancer Cell Lines

Based on established IC50 values of 18 µg/mL against MDA-MB-231 breast cancer cells and 20 µg/mL against SK-Lu-1 lung cancer cells , this compound is suitable as a reference standard or starting point for SAR studies in these specific cancer types. The moderate potency allows for clear detection of activity improvements when structural modifications are introduced, making it an appropriate baseline comparator in analog synthesis programs.

Cytochrome P450 2A13 Interaction Studies

The documented binding affinity to CYP2A13 (Kd = 580 nM) [1] positions this compound as a useful tool for investigating CYP2A13-mediated metabolism, particularly in respiratory tract tissues where this isoform is predominantly expressed. Applications include in vitro metabolism studies, enzyme inhibition assays, and investigation of structure-activity relationships governing CYP2A13 ligand recognition.

Progesterone Receptor Antagonist Scaffold Optimization

With a quantifiable PR antagonist IC50 of 10 µM in T47D cells [2], this compound serves as a validated starting point for medicinal chemistry optimization toward higher-affinity PR ligands. The established assay conditions (24-hour alkaline phosphatase inhibition) provide a reproducible benchmark for evaluating structural analogs and guiding iterative SAR improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.